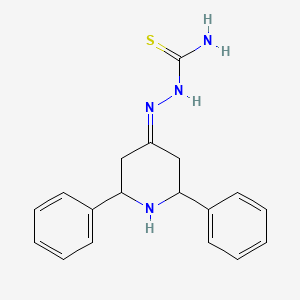
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a piperidinylidene ring substituted with diphenyl groups. The molecular formula of this compound is C18H20N4S, and it has a molecular weight of 324.45 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation reaction between thiosemicarbazide and 2,6-diphenyl-4-piperidone in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are used to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, hydrazines
Substitution: Substituted hydrazinecarbothioamides
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- can be compared with other similar compounds such as:
Hydrazinecarbothioamide, 2-(2,6-dichlorophenyl)-: This compound has similar structural features but with dichlorophenyl groups instead of diphenyl groups.
Hydrazinecarbothioamide, 2-(3-methyl-2,6-diphenyl-4-piperidinylidene)-: This compound has a methyl group substitution, which can alter its chemical properties and reactivity.
The uniqueness of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
502960-94-3 |
|---|---|
Molekularformel |
C18H20N4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[(2,6-diphenylpiperidin-4-ylidene)amino]thiourea |
InChI |
InChI=1S/C18H20N4S/c19-18(23)22-21-15-11-16(13-7-3-1-4-8-13)20-17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2,(H3,19,22,23) |
InChI-Schlüssel |
TXVGSYASCIKJMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(CC1=NNC(=S)N)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
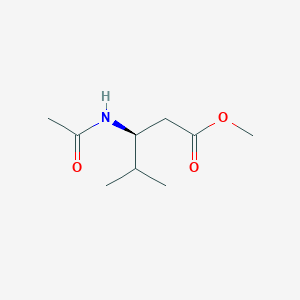
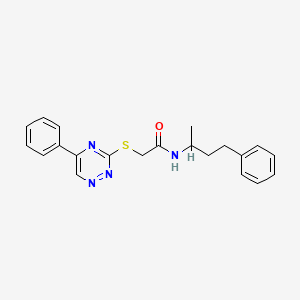

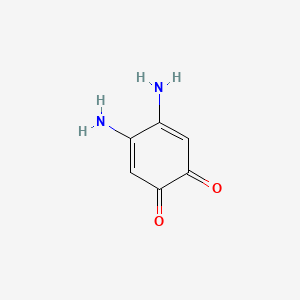
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
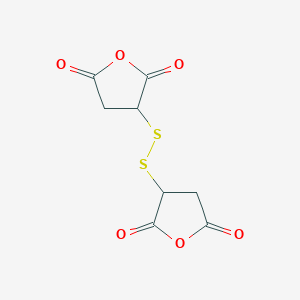
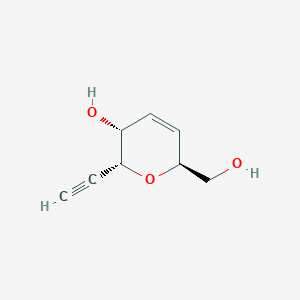
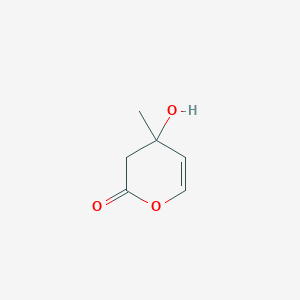
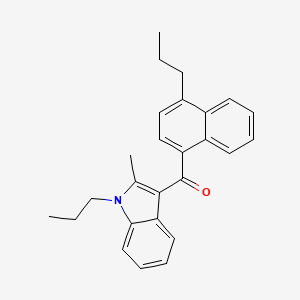
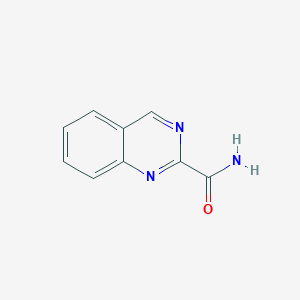
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
